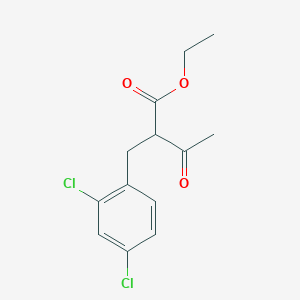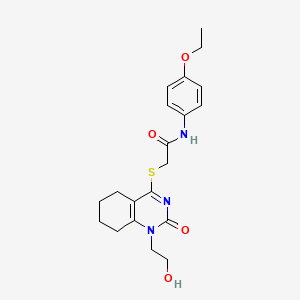![molecular formula C20H16ClN3O4S B2547056 6-chloro-7-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-[1,3]dioxolo[4,5-g]quinoline CAS No. 685135-53-9](/img/structure/B2547056.png)
6-chloro-7-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-[1,3]dioxolo[4,5-g]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a quinoline derivative, which is a type of heterocyclic compound. Quinolines have a wide range of applications in medicinal chemistry due to their bioactive properties .
Molecular Structure Analysis
The compound contains a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. It also contains a pyrazole ring, which is a type of aromatic heterocycle .Chemical Reactions Analysis
Quinolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations. The specific reactions that this compound can undergo would depend on the conditions and the reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of quinoline derivatives include moderate to high lipophilicity, good thermal stability, and the ability to form stable salts .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Research has been conducted on the synthesis of condensed heterotricycles, such as pyrazolo[3,4-c]quinoline derivatives, through processes involving reduction, thermal cyclization, aminoalkylation, and reductive cyclization. These synthetic pathways contribute to the development of novel heterocyclic compounds with potential pharmaceutical applications (Nagarajan & Shah, 1992).
Antimicrobial Activity
A series of novel disubstituted sulfonylquinoxaline derivatives have been synthesized and evaluated for their antimicrobial activity. Some compounds in this series demonstrated significant activity against Gram-positive and Gram-negative bacteria and fungi. These findings highlight the potential of sulfonylquinoxaline derivatives as promising antimicrobial agents (Ammar et al., 2020).
Molecular Docking and Drug Development
Isoxazolequinoxaline derivatives have been synthesized and analyzed for their potential as anti-cancer drugs. Through comprehensive studies including synthesis, crystal structure determination, DFT calculations, Hirshfeld surface analysis, and molecular docking, these compounds have been proposed for further evaluation in drug development processes (Abad et al., 2021).
Structural and Optical Properties for Photodiodes
Quinoline derivatives have been studied for their photovoltaic properties and applications in organic-inorganic photodiode fabrication. Research indicates that certain quinoline derivatives exhibit promising electrical and photovoltaic properties under both dark and illuminated conditions, suggesting their utility in the development of photodiodes (Zeyada et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-chloro-7-(2-methylsulfonyl-5-phenyl-3,4-dihydropyrazol-3-yl)-[1,3]dioxolo[4,5-g]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4S/c1-29(25,26)24-17(9-16(23-24)12-5-3-2-4-6-12)14-7-13-8-18-19(28-11-27-18)10-15(13)22-20(14)21/h2-8,10,17H,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTSZMDMUNMBEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=C(N=C4C=C5C(=CC4=C3)OCO5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-[(prop-2-enoylamino)methyl]morpholine-4-carboxylate](/img/structure/B2546974.png)
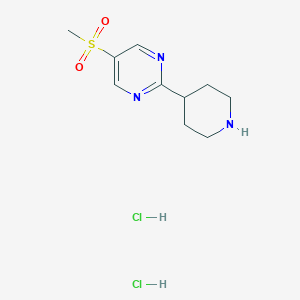
![6-Cyclopropyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2546976.png)

![1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2546979.png)
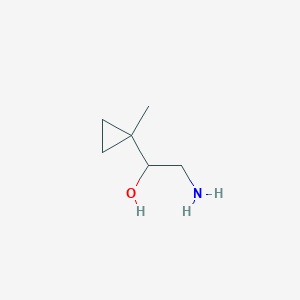
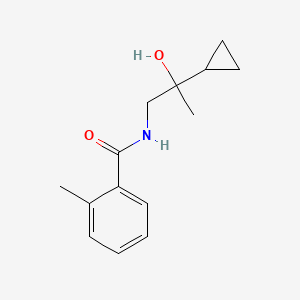
![8-Oxa-2,5-diazaspiro[3.5]nonan-6-one](/img/structure/B2546986.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2546987.png)
![2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole](/img/structure/B2546988.png)
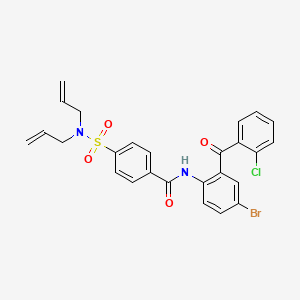
![4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2546992.png)
